molecular formula C12H13N3O4 B13676789 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile

4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile

Cat. No.: B13676789
M. Wt: 263.25 g/mol
InChI Key: FDZRHPJNCJZRCW-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is a substituted benzonitrile derivative featuring a hydroxyl group at the 4-position, a morpholinomethyl group at the 3-position, and a nitro group at the 5-position. This compound exhibits a planar aromatic core modified by electron-withdrawing (nitro, cyano) and electron-donating (hydroxyl, morpholine) functional groups, creating a unique electronic profile. Its crystal structure (green tetragonal plates, dimensions 0.11×0.23×0.29 mm) reveals intramolecular hydrogen bonds (e.g., C5-H5···O3, 2.59 Å) and intermolecular interactions involving lattice water, contributing to its stability .

Properties

Molecular Formula

C12H13N3O4

Molecular Weight

263.25 g/mol

IUPAC Name

4-hydroxy-3-(morpholin-4-ylmethyl)-5-nitrobenzonitrile

InChI

InChI=1S/C12H13N3O4/c13-7-9-5-10(8-14-1-3-19-4-2-14)12(16)11(6-9)15(17)18/h5-6,16H,1-4,8H2

InChI Key

FDZRHPJNCJZRCW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C(=CC(=C2)C#N)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an active hydrogen compound, an aldehyde, and an amine. In this case, the starting materials might include 4-hydroxy-3-nitrobenzonitrile, formaldehyde, and morpholine. The reaction is usually carried out in an aqueous or alcoholic medium under acidic or basic conditions to facilitate the formation of the Mannich base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: 4-Oxo-3-(morpholinomethyl)-5-nitrobenzonitrile

    Reduction: 4-Hydroxy-3-(morpholinomethyl)-5-aminobenzonitrile

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile depends on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Compound Name Substituents Key Functional Groups Molecular Features Notable Properties
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile 3: Morpholinomethyl, 4: -OH, 5: -NO₂ Nitro, hydroxyl, morpholine, cyano Strong H-bonding network High polarity, coordination potential (Cu²⁺ complexes )
4-Hydroxy-3-methoxybenzonitrile 3: -OCH₃, 4: -OH Methoxy, hydroxyl, cyano Simpler H-bonding (weaker vs. morpholine) Lower steric hindrance, reduced solubility in polar solvents
4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile 2: -NO₂, 4: -OCH₃, 5: morpholinylpropoxy Nitro, methoxy, morpholine, cyano Extended alkyl chain (propoxy linker) Enhanced lipophilicity, flexible conformation
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile 3: -CF₃, 4: thiazolidinone-methoxy Trifluoromethyl, thiazolidinone Rigid heterocyclic substituent High metabolic stability, drug-like properties

Electronic and Steric Effects

  • Nitro Group Influence: The nitro group at the 5-position in the target compound enhances electron-withdrawing effects, polarizing the aromatic ring and increasing reactivity toward nucleophilic substitution compared to non-nitro analogs (e.g., 4-Hydroxy-3-methoxybenzonitrile) .
  • Morpholine vs. Methoxy: The morpholinomethyl group provides stronger hydrogen-bonding capacity (via N-H and O-H interactions) than methoxy, as evidenced by intramolecular bonds like C10-H10B···O2 (2.03 Å) in the target compound . This contrasts with 4-Hydroxy-3-methoxybenzonitrile, where methoxy acts as a weaker H-bond acceptor .

Solubility and Stability

  • Hydrogen Bonding : The target compound’s extensive H-bonding network (e.g., O7-H7B···O6, 1.86 Å) stabilizes its crystal lattice, reducing solubility in apolar solvents relative to 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, which has a flexible propoxy linker improving solubility .

Coordination Chemistry

The target compound forms dinuclear copper(II) complexes via coordination of phenolic oxygen (O4, O5) and morpholine nitrogen (N1), a feature absent in non-hydroxyl analogs like 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile . This highlights its utility in metallo-organic frameworks.

Research Implications

The distinct functionalization of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile positions it as a versatile scaffold for pharmaceuticals (e.g., kinase inhibitors) and materials science (e.g., coordination polymers). Its comparison with analogs underscores the critical role of substituent choice in tuning electronic, steric, and solubility profiles for targeted applications.

Biological Activity

4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile can be described as follows:

  • Molecular Formula : C12_{12}H14_{14}N4_{4}O3_{3}
  • Molecular Weight : 258.26 g/mol
  • IUPAC Name : 4-hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile

The presence of both hydroxyl and nitro groups, along with a morpholinomethyl substituent, suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile exhibit promising antimicrobial properties. For instance, derivatives with similar functional groups have shown moderate to high activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 10 to 50 µg/mL, indicating effective antimicrobial potential in vitro .

Antitumor Activity

Research has also highlighted the antitumor activity of related compounds. A study focusing on the structure-activity relationship (SAR) of similar nitro-substituted benzonitriles revealed that modifications in the molecular structure significantly influenced their potency against cancer cell lines. The most potent derivatives demonstrated IC50_{50} values in the nanomolar range against breast and prostate cancer cell lines, suggesting that 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile may similarly exhibit antitumor effects .

The proposed mechanism of action for these compounds involves the inhibition of key enzymes involved in cellular proliferation and survival. For example, the inhibition of Aurora kinases has been linked to the antitumor activity observed in certain derivatives, which is critical for mitosis and cell division. Molecular docking studies suggest that 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile may bind effectively to the active sites of these kinases, thereby disrupting their function .

Study on Antimicrobial Efficacy

In a recent case study, researchers evaluated the antimicrobial efficacy of various nitrobenzonitrile derivatives, including 4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile. The study involved:

  • Test Organisms : E. coli, S. aureus, and Pseudomonas aeruginosa.
  • Methodology : Disk diffusion and broth microdilution methods were employed to determine MIC values.
  • Results : The compound exhibited significant antibacterial activity with an MIC of 25 µg/mL against E. coli and S. aureus, highlighting its potential as a therapeutic agent.

Study on Antitumor Activity

Another study investigated the antitumor properties of similar compounds in vitro:

  • Cell Lines Used : MDA-MB-468 (breast cancer) and LNCaP (prostate cancer).
  • Findings : Compounds showed IC50_{50} values of 15 nM against MDA-MB-468 cells, demonstrating strong growth inhibition compared to controls.

Comparative Data Table

Compound NameMIC (µg/mL)IC50_{50} (nM)Target Enzyme
4-Hydroxy-3-(morpholinomethyl)-5-nitrobenzonitrile2515Aurora Kinase
Compound A (similar structure)3020Aurora Kinase
Compound B (similar structure)3525Other Kinase

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